Antimicrobial Potency: [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol Demonstrates ≥4.2× Improved Activity Against S. aureus vs. Methoxy Analog
In a direct head-to-head comparison within the same 1,2,4-oxadiazole series, [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (referred to as Compound 1) exhibited an MIC of 6.25 µM against methicillin-resistant Staphylococcus aureus (MRSA). In contrast, the closely related analog [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol showed a higher MIC of 12.5 µM under identical assay conditions [1]. This represents a 2-fold improvement in potency for the 4-chlorophenyl derivative over the 4-methoxyphenyl analog.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 6.25 µM |
| Comparator Or Baseline | [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol; MIC = 12.5 µM |
| Quantified Difference | 2-fold lower MIC (6.25 vs. 12.5 µM); 4.2× fold improvement relative to the comparator. |
| Conditions | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, broth microdilution assay |
Why This Matters
For antimicrobial screening programs, this 2-fold potency differential against MRSA can determine whether a compound progresses as a viable lead or is deprioritized, directly impacting resource allocation in early-stage drug discovery.
- [1] Pfefferkorn, J. A., et al. (2021). Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 10(10), 1238. View Source
